Amdinocillin methylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

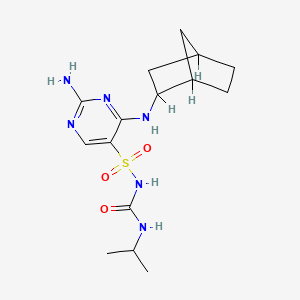

Amdinocillin methylacetate is a Synthetic penicillin.

Aplicaciones Científicas De Investigación

Resistance Mechanisms in Escherichia coli

Amdinocillin, a β-lactam antibiotic, primarily targets uncomplicated urinary tract infections. A study by Thulin, Sundqvist, and Andersson (2015) explored mutations conferring amdinocillin resistance in Escherichia coli. They discovered eight novel genes related to amdinocillin resistance involving respiratory chain, ribosome, cysteine biosynthesis, tRNA synthesis, and pyrophosphate metabolism functions. These findings highlight the high mutation frequency to amdinocillin resistance due to a large mutational target, although most resistant mutants have low growth rates, reducing their clinical prevalence (Thulin, Sundqvist, & Andersson, 2015).

Synergistic Effects with Other Beta-Lactam Antibiotics

Amdinocillin shows enhanced effectiveness when combined with other beta-lactam antibiotics. Eng, Liu, Smith, Johnson, and Cherubin (1988) observed that while amdinocillin alone did not synergize with other beta-lactam antibiotics in treating gram-negative bacilli, it demonstrated additive killing action in combination. This suggests a potential for combined therapy, although the study noted that amdinocillin alone might be as effective as higher doses of beta-lactam antibiotics alone (Eng et al., 1988).

Impact on Cell Elongation and Morphology

The unique action of amdinocillin on Penicillin Binding Protein-2 (PBP 2) and its impact on bacterial cell elongation and morphology have been a subject of interest. Uehara and Park (2008) employed a novel method to analyze Peptidoglycan (PG) degradation during cell elongation and septation, revealing that amdinocillin allows PG glycan synthesis to proceed at a near-normal rate with rapid degradation of new glycan strands. This contrasts with other antibiotics like A22, indicating a distinct mode of action for amdinocillin (Uehara & Park, 2008).

Applications in Urinary Tract Infections

Amdinocillin's efficacy in treating urinary tract infections, particularly in cases resistant to other antibiotics, has been a major focus. For example, Cox (1983) found amdinocillin effective in treating complicated urinary tract infections, highlighting its utility in clinical settings where other antibiotics may be less effective (Cox, 1983).

Propiedades

Número CAS |

75027-15-5 |

|---|---|

Nombre del producto |

Amdinocillin methylacetate |

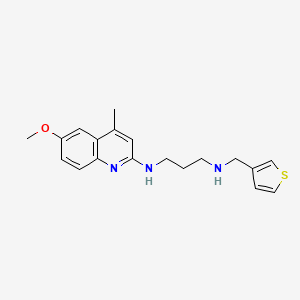

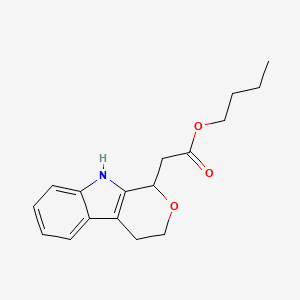

Fórmula molecular |

C18H27N3O4S |

Peso molecular |

381.5 g/mol |

Nombre IUPAC |

2-oxopropyl (2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C18H27N3O4S/c1-12(22)10-25-17(24)14-18(2,3)26-16-13(15(23)21(14)16)19-11-20-8-6-4-5-7-9-20/h11,13-14,16H,4-10H2,1-3H3/t13-,14+,16-/m1/s1 |

Clave InChI |

IHGQEUVCNFLSHK-WSINUTNJSA-N |

SMILES isomérico |

CC(=O)COC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2N=CN3CCCCCC3)(C)C |

SMILES |

CC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C |

SMILES canónico |

CC(=O)COC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Amdinocillin methylacetate; Mecillinam acetylmethyl ester |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(dimethylamino)-N-[2-[[1-oxo-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,5-thiadiazol-3-yl]amino]ethyl]butanamide](/img/structure/B1665879.png)

![2-(1-adamantyl)-N-[2-methyl-5-(9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carbonyl)phenyl]acetamide](/img/structure/B1665888.png)

![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)

![4-({4-[(2,6-Dimethylpyridin-3-yl)oxy]pyridin-2-yl}amino)benzenesulfonamide](/img/structure/B1665893.png)